2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16513307
InChI: InChI=1S/C10H10O5/c11-4-7-5-14-9-3-6(10(12)13)1-2-8(9)15-7/h1-3,7,11H,4-5H2,(H,12,13)
SMILES:
Molecular Formula: C10H10O5
Molecular Weight: 210.18 g/mol

2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

CAS No.:

Cat. No.: VC16513307

Molecular Formula: C10H10O5

Molecular Weight: 210.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid -

Specification

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
IUPAC Name 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Standard InChI InChI=1S/C10H10O5/c11-4-7-5-14-9-3-6(10(12)13)1-2-8(9)15-7/h1-3,7,11H,4-5H2,(H,12,13)
Standard InChI Key BOUAQNLOSMPHOJ-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=C(O1)C=C(C=C2)C(=O)O)CO

Introduction

Structural Characteristics

Molecular Architecture

The compound features a 2,3-dihydro-1,4-benzodioxine scaffold, a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. At position 6 of the benzene ring, a carboxylic acid group (-COOH) is attached, while position 2 of the dioxane ring is substituted with a hydroxymethyl group (-CH2_2OH). The molecular formula is C10_{10}H10_{10}O5_5, with a molecular weight of 210.18 g/mol .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
SMILESC1C(OC2=C(O1)C=C(C=C2)C(=O)O)CO
InChIKeyBOUAQNLOSMPHOJ-UHFFFAOYSA-N
CAS Number19676-89-2

The planar benzodioxine system and polar functional groups suggest moderate solubility in polar solvents like water or ethanol, though experimental data remain limited.

Synthesis and Manufacturing

Synthetic Pathways

A patented method (CN105801556A) outlines a two-step synthesis starting from 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane :

  • Ring-Closure Reaction:

    • Reagents: 3,4-Dihydroxybenzaldehyde, 1,2-dibromoethane, NaOH, tetrabutylammonium bromide.

    • Conditions: Reflux in aqueous alkaline medium (5:1 molar ratio of 1,2-dibromoethane to aldehyde).

    • Product: Intermediate 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde (yield: ~90%) .

  • Oxidation to Carboxylic Acid:

    • Oxidant: Aqueous potassium permanganate (KMnO4_4).

    • Conditions: Heating at 70–110°C, followed by acidification with HCl.

    • Product: 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivative (yield: 90%) .

This method avoids hazardous peroxides, enhancing safety and scalability for industrial production.

Table 2: Synthetic Optimization

ParameterValueImpact on Yield
KMnO4_4 Concentration18–30 g/500 mL H2_2OMaximizes oxidation efficiency
Reaction Temperature90–110°CEnsures complete conversion
PurificationRecrystallizationAchieves >95% purity

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for the hydroxymethyl variant are sparse, its structural analog, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS: 4442-54-0), exhibits a melting point of 138°C and a molecular weight of 180.16 g/mol . The hydroxymethyl group likely increases hydrophilicity, potentially improving aqueous solubility compared to the non-hydroxylated analog.

Stability

The benzodioxine core is resistant to hydrolysis under neutral conditions but may degrade under strong acids or bases due to ether cleavage. Storage in amber glass at room temperature is recommended to prevent photodegradation .

Analytical Characterization

Spectroscopic Data

  • 1^1H-NMR (D2_2O): δ 4.28 (4H, dioxane CH2_2), δ 7.2 (1H, aromatic), δ 7.66 (2H, aromatic) .

  • IR: Expected peaks for -COOH (~1700 cm1^{-1}) and -OH (~3300 cm1^{-1}).

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